2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate
Overview
Description
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate is a chemical compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 4-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoate moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of 2-(piperidin-1-yl)ethanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)ethyl 4-methoxybenzoate
- 2-(Piperidin-1-yl)ethyl 4-aminobenzoate
- 2-(Piperidin-1-yl)ethyl 4-chlorobenzoate
Uniqueness
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate is unique due to the presence of the hydroxyl group on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 4-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-6-4-12(5-7-13)14(17)18-11-10-15-8-2-1-3-9-15/h4-7,16H,1-3,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLYGFMGQCTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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